Methyl (R)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride
Description
Methyl (R)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride, with the molecular formula C₇H₁₂ClNO₂ and an average molecular mass of 177.628 g/mol, is a chiral cyclopentene derivative featuring two stereocenters in the (1S,4R) configuration . The compound comprises a five-membered cyclopentene ring substituted with a methyl ester group at position 1 and an amino group at position 4, stabilized as a hydrochloride salt. This structural arrangement confers distinct physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt . Its stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates, as enantiomeric purity often dictates biological activity .
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (4R)-4-aminocyclopentene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
CZCFPGFMEIKGPJ-FYZOBXCZSA-N |
Isomeric SMILES |
COC(=O)C1=CC[C@H](C1)N.Cl |
Canonical SMILES |
COC(=O)C1=CCC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Methods
2.1. Preparation of (1S,4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters
A process for preparing (-)-(1S,4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters represented by formula (I) is described, where R1 and R2 are independently selected from hydrogen, alkyl, cycloalkyl, aryl, or aralkyl.
The process involves reacting (±)2-azabicyclo[2.2.1]hept-5-en-3-one of formula (II) with an alcohol of formula (III) and a non-aqueous acid to form the corresponding compound of formula (IV), where X is the corresponding acid anion. This is followed by reacting the compound of formula (IV) with L-tartaric acid and a tertiary amine to form the corresponding compound of formula (V). Finally, suspending the compound of formula (V) in an organic solvent and treating it with a compound of formula (VI) or a compound of formula (VII), where Y is chlorine or bromine and R1 is as set forth above, in the presence of a base, to form the corresponding compound of formula I.
Scheme 1 outlines this process:
O
HN
+ R2OH~ x H3 N O
(u) Filtrate O
H 2 N~~, .~~~ / H
O
O
OH
( (R10C0)20 or R10COY
O
H ,,,..~~0~
R ~ /O N~~.,, 0 (><) Scheme 1 wherein R1, R2, X and Y are as described above.
2.2. Preparation of cis-4-aminocyclopent-2-ene-1-carboxylic acid
A known method exists for the preparation of cis-4-aminocyclopent-2-ene-1-carboxylic acid using enzymatic resolution of the (±)2-Azabicyclo[2.2.1]hept-5-en-3-one (±)lactam.
2.3. Classical Resolution Techniques Classical resolution of (~)-cis-4-benzamidocyclopent-2-ene carboxylic acid with (+)-cis-2-(benzylamino) cyclohexanemethanol is described in EP 590685 (Nohira, H., et al.). Classical resolution of (~)-4-aminocyclopent-2-ene-1-methanol using dibenzoyl-D-tartaric acid is disclosed in US Patent 5,034,394 (S. M. Daluge).
Scientific Research Applications
Methyl (R)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a substituted cyclopentene that has applications in chemistry, biology, medicine, and industry. Its primary use is as a building block for synthesizing complex molecules useful in drug discovery and material science. The compound's ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Scientific Research Applications
This compound is explored for its therapeutic potential and may serve as a lead compound for developing new drugs targeting specific diseases, such as neurological disorders or infections.
Chemistry
In chemistry, This compound is a building block in creating diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe.
Medicine
Its therapeutic potential is explored in medicine and may serve as a lead compound for developing new drugs targeting specific diseases, such as neurological disorders or infections.
Industry
In the industrial sector, this compound is used in developing specialty chemicals and materials. Its reactivity and functional group versatility make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentene-Based Analogues
a) Methyl (1S,4R)-4-(Tritylamino)cyclopent-2-ene-1-carboxylate
- Molecular Formula: C₂₆H₂₇NO₂ (excluding HCl counterion)
- Key Differences: The amino group is protected with a trityl (triphenylmethyl) group, increasing molecular weight and lipophilicity. This derivative is used in synthetic pathways to prevent unwanted side reactions at the amine site .
- Applications : Intermediate in multi-step organic synthesis requiring amine protection .
b) (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Table 1: Cyclopentene Derivatives Comparison
Cycloalkane and Heterocyclic Analogues
a) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂ (estimated)
- Key Differences: Features a saturated cyclopentane ring instead of cyclopentene, reducing ring strain and reactivity.
b) Methyl 1-Benzyl-4-oxo-3-piperidine-carboxylate Hydrochloride
Table 2: Cycloalkane and Heterocyclic Analogues
Stereochemical Variants
a) (1R,4S)-Enantiomer
- Molecular Formula: C₇H₁₂ClNO₂ (identical to target compound)
Biological Activity
Methyl (R)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H10ClN O2. It is characterized by a cyclopentene ring with an amino group and a carboxylate group, which contribute to its reactivity and interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the nervous system. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neuronal signaling pathways. The specific mechanisms remain under investigation, but potential interactions include:
- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, possibly affecting synaptic transmission and plasticity.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels and activity.
Pharmacological Studies
Research has indicated that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Studies have shown potential neuroprotective effects against neurodegenerative conditions, possibly due to its ability to modulate excitatory neurotransmission.
- Antidepressant-like Activity : Animal models have suggested that this compound may exhibit antidepressant-like effects through serotonin receptor modulation.
- Anti-inflammatory Properties : Some findings indicate that it could possess anti-inflammatory effects, which are crucial in various pathological conditions.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Properties
A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by maze tests. This study highlights the compound's potential as a therapeutic agent for neurodegenerative diseases.
Case Study: Antidepressant-Like Effects
In another study, the compound was administered to rodents subjected to chronic stress. Behavioral assessments indicated that treated animals exhibited reduced despair behavior in the forced swim test compared to controls. This suggests that this compound may influence mood regulation pathways.
Q & A
Basic: What are the key considerations for synthesizing Methyl (R)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride with high enantiomeric purity?
Methodological Answer:
The synthesis requires precise control of stereochemistry and reaction conditions. Key steps include:
- Chiral starting materials : Use of D-limonene derivatives or cyclopentene precursors with defined stereochemistry to ensure enantioselectivity .
- Protection/deprotection strategies : Hydroxyl protection (e.g., using tert-butyldimethylsilyl groups) to prevent unwanted side reactions during functional group introduction .
- Catalytic optimization : Employ transition-metal catalysts (e.g., palladium) for selective amino group introduction. Cooling to <10°C during intermediate steps minimizes racemization .
- Purification : Chiral HPLC or crystallization in polar solvents (ethanol/water mixtures) enhances enantiomeric purity .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the cyclopentene backbone and ester/amine functional groups. Coupling constants (e.g., ) verify cis/trans configurations .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves absolute configuration, particularly for chiral centers. Hydrogen bonding between the hydrochloride and carboxylate groups is critical for structural validation .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 175.6) and fragmentation patterns .
Advanced: What strategies optimize catalytic conditions for introducing the amino group while minimizing side reactions?
Methodological Answer:
- Catalyst screening : Test Pd/C or Raney nickel under hydrogenation conditions. Monitor reaction progress via TLC to halt at the amine stage before over-reduction .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility, while acidic conditions (HCl in ethanol) stabilize the amine as a hydrochloride salt .
- Temperature control : Maintain 20–25°C during amination to balance reaction rate and selectivity. Excess ammonia or ammonium chloride suppresses imine formation .
Advanced: How can researchers analyze contradictions in reaction yields under varying pH conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test pH (2–10), temperature, and solvent ratios. Multivariate analysis identifies interactions (e.g., acidic pH increases ester hydrolysis, reducing yield) .
- Mechanistic studies : Conduct kinetic assays (UV-Vis monitoring) to differentiate pH-dependent pathways (e.g., amine protonation vs. ester hydrolysis).
- Data reconciliation : Compare HPLC purity data with H NMR integration to resolve discrepancies caused by salt formation or hydrate impurities .
Stability: How does the hydrochloride salt form influence stability, and what storage conditions are optimal?
Methodological Answer:
- Hygroscopicity : The hydrochloride salt enhances aqueous solubility but requires desiccants (silica gel) during storage to prevent deliquescence .
- Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at 2–8°C in amber vials to avoid photodegradation of the cyclopentene ring .
- pH-dependent degradation : In solution, buffer at pH 4–6 to minimize ester hydrolysis. Lyophilization preserves long-term stability for biological assays .
Computational: What methods predict interactions between this compound and biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with homology models of enzymes (e.g., aminopeptidases). The amino group’s hydrogen-bonding capacity and ester’s hydrophobic interactions are key .
- MD simulations : GROMACS analyzes conformational stability in lipid bilayers, highlighting the cyclopentene ring’s rigidity as a determinant of membrane permeability .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl esters) with IC data from enzyme inhibition assays .
Reaction Mechanisms: How to investigate hydrolysis pathways under acidic vs. basic conditions?
Methodological Answer:
- Kinetic profiling : Monitor ester cleavage via H NMR (disappearance of methyl ester peak at δ 3.7). Acidic conditions (0.1 M HCl) favor carboxylate formation, while basic conditions (0.1 M NaOH) yield cyclopentanol derivatives .
- Isotope labeling : Use O-water to track oxygen incorporation in hydrolysis products via mass spectrometry .
- Theoretical calculations : DFT (B3LYP/6-31G*) models transition states, showing base-catalyzed mechanisms have lower activation energies .
Enantiomer Separation: What challenges arise during chromatographic resolution of (R) and (S) enantiomers?
Methodological Answer:
- Column selection : Chiralpak IA or IB columns with hexane/isopropanol mobile phases resolve enantiomers (α >1.2). Adjust flow rates to 0.8 mL/min for optimal peak separation .
- Solvent impurities : Trace water in mobile phases reduces column efficiency. Pre-dry solvents over molecular sieves .
- Scale-up limitations : Preparative SFC (supercritical CO) improves throughput but requires pressure optimization to prevent cyclopentene ring deformation .
Biological Activity: How to design assays evaluating enzyme inhibition or receptor binding?
Methodological Answer:
- Target selection : Focus on enzymes with conserved binding pockets (e.g., cyclooxygenase-2) where the cyclopentene mimics prostaglandin substrates .
- Assay conditions : Use FRET-based assays (e.g., fluorogenic peptide substrates) to measure inhibition kinetics. Include DMSO controls (<1% v/v) to avoid solvent interference .
- SAR studies : Synthesize analogs (e.g., replacing methyl ester with ethyl) and correlate structural changes with IC values .
Data Reproducibility: How to address batch-to-batch variability in synthesis?
Methodological Answer:
- Process validation : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediate purity in real time .
- Critical parameter control : Document reaction atmosphere (N vs. air), stirring rates, and cooling gradients. Variations >5°C during amination reduce yield by 15–20% .
- Reference standards : Use USP-grade reagents and validate batches via comparative XRD to ensure crystallographic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
